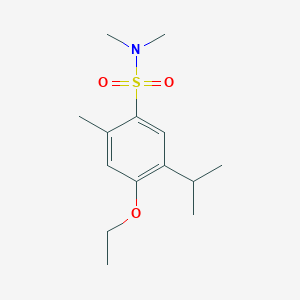

4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C14H23NO3S . It has an average mass of 285.402 Da and a monoisotopic mass of 285.139862 Da . This product is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of “4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide” consists of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) involved the synthesis of new sulfonamides, including compounds structurally related to 4-ethoxy-5-isopropyl-N,N,2-trimethylbenzenesulfonamide, which were evaluated for cytotoxicity, tumor-specificity, and carbonic anhydrase (CA) inhibitory potential. The research highlighted the potential of these compounds in anti-tumor activity studies, with some derivatives showing significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

Enzyme Inhibition and In Silico Studies

Another study conducted by Riaz (2020) synthesized and evaluated N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. The study provided insights into the compounds' inhibitory activities and supported the findings with in silico studies, showcasing their potential in therapeutic applications (Riaz, 2020).

Anticancer and Antifungal Activities

Zareef et al. (2007) described the synthesis of new benzensulfonamides bearing the 1,3,4-oxadiazole moiety, investigating their anti-HIV and antifungal activities. This research demonstrates the diverse potential of sulfonamide derivatives in developing new therapeutic agents (Zareef et al., 2007).

Structural and Spectroscopic Studies

The preparation and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore, including derivatives of 4-methylbenzenesulfonamide, were reported by Kimber et al. (2003). These compounds showed potential as specific fluorophores for Zn(II), indicating their applicability in biochemical assays and imaging (Kimber et al., 2003).

Chemical Nucleases and Carbonic Anhydrase Inhibitory Effects

Research by Macías et al. (2006) and another study by Gul et al. (2018) explored the carbonic anhydrase inhibitory effects of sulfonamides derived from various precursors, demonstrating their potential in anticancer drug development by inducing apoptosis and autophagy pathways. These studies highlight the therapeutic potential of sulfonamide derivatives in targeting tumor-associated enzymes (Macías et al., 2006) (Gul et al., 2018).

Propiedades

IUPAC Name |

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-7-18-13-8-11(4)14(9-12(13)10(2)3)19(16,17)15(5)6/h8-10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSWIFUEJTXWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

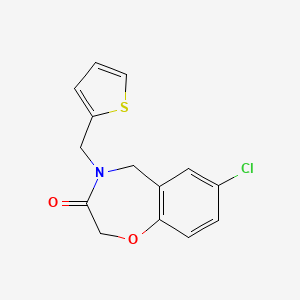

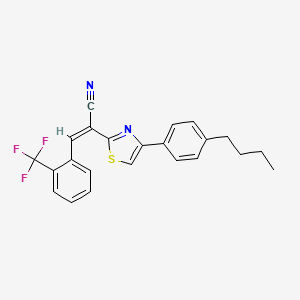

![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

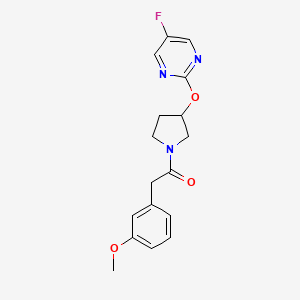

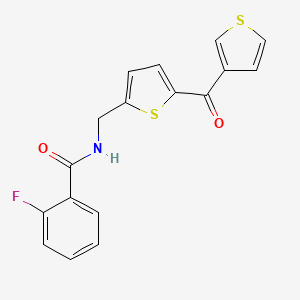

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)

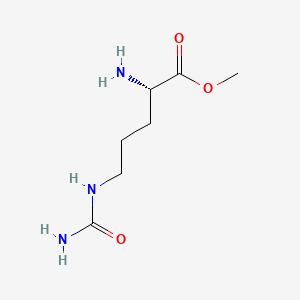

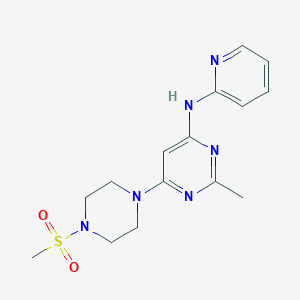

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)

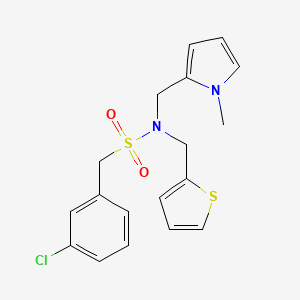

![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)